molecular formula C9H4Cl2N2O2 B8326416 2,6-Dichloro-3-nitroquinoline

2,6-Dichloro-3-nitroquinoline

Cat. No.: B8326416
M. Wt: 243.04 g/mol
InChI Key: DNZXTVFJLWQIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-nitroquinoline is a halogenated nitroquinoline derivative characterized by chlorine atoms at positions 2 and 6 and a nitro group at position 3 of the quinoline scaffold.

Properties

Molecular Formula

C9H4Cl2N2O2

Molecular Weight

243.04 g/mol

IUPAC Name

2,6-dichloro-3-nitroquinoline

InChI

InChI=1S/C9H4Cl2N2O2/c10-6-1-2-7-5(3-6)4-8(13(14)15)9(11)12-7/h1-4H

InChI Key

DNZXTVFJLWQIRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives

(a) 2,6-Dichloroquinoline (CAS 1810-72-6)
  • Structure : Chlorine at positions 2 and 6; lacks the nitro group.
  • Key Differences : The absence of the nitro group reduces electrophilicity and alters reactivity.
  • Applications: Widely used in antimalarial drug synthesis (e.g., chloroquine analogs). Experts note its importance in pharmaceutical intermediates .
  • Synthesis: Typically prepared via chlorination of quinoline or cyclization of substituted anilines.
(b) 6-Nitro-2,3-diphenylquinoxaline
  • Structure : Nitro group at position 6; phenyl substituents at positions 2 and 3.
  • Key Differences: The quinoxaline core (two adjacent nitrogen atoms) differs from quinoline, enhancing π-conjugation.

Pyridine and Quinoxaline Analogs

(a) 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
  • Structure : Pyridine ring with Cl (positions 2,6), F (position 5), and carboxylic acid (position 3).
  • Key Differences: The pyridine ring and carboxylic acid group increase polarity and hydrogen-bonding capacity compared to quinoline derivatives. Microwave-assisted synthesis (130°C, 21 hours) is noted for similar compounds, suggesting efficient routes for halogenated heterocycles .
(b) 6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
  • Structure: Quinoxaline core with Cl (positions 6,7), phenoxy, and CF₃ groups.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, contrasting with the nitro group’s electron-withdrawing effects. Such derivatives are explored in agrochemicals due to their resistance to degradation .

Nitro-Substituted Benzoic Acids

2,6-Dichloro-3-nitrobenzoic Acid
  • Structure : Benzene ring with Cl (positions 2,6) and nitro (position 3).
  • Key Differences: The benzoic acid moiety introduces acidity (pKa ~1-2), unlike the neutral quinoline scaffold. High similarity scores (0.87–0.91) with other nitro-chloro aromatics suggest shared reactivity patterns, such as susceptibility to nucleophilic attack at the nitro-bearing carbon .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Applications Synthesis Method Reference
2,6-Dichloro-3-nitroquinoline Quinoline 2-Cl, 6-Cl, 3-NO₂ ~237.0* Pharmaceuticals Palladium-catalyzed
2,6-Dichloroquinoline Quinoline 2-Cl, 6-Cl 198.0 Antimalarial intermediates Cyclization/chlorination
6-Nitro-2,3-diphenylquinoxaline Quinoxaline 6-NO₂, 2-Ph, 3-Ph 327.3 Organic electronics Condensation
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid Pyridine 2-Cl, 6-Cl, 5-F, 3-COOH 210.0 Agrochemicals Microwave-assisted
2,6-Dichloro-3-nitrobenzoic acid Benzene 2-Cl, 6-Cl, 3-NO₂, 3-COOH 236.0 Chemical synthesis Nitration/chlorination

*Estimated based on analogous compounds.

Key Research Findings

Electronic Effects: The nitro group in this compound increases electrophilicity at position 4, making it reactive toward nucleophilic substitution, whereas chlorine atoms enhance stability against oxidation .

Synthetic Flexibility: Compared to pyridine analogs, quinoline derivatives often require milder conditions for functionalization due to the aromatic nitrogen’s directing effects .

Biological Relevance: Chloroquine analogs (e.g., 2,6-Dichloroquinoline) highlight the importance of halogen placement for antimalarial activity, suggesting this compound could be optimized for similar targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.